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Compound Name: Aminoxyacetamide-PEG3-azide

Cat. No.: B8103924 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Aminoxyacetamide-PEG3-azide is a heterobifunctional linker designed for the versatile and

efficient immobilization and conjugation of biomolecules. This reagent incorporates two key

functionalities: an aminoxyacetamide group and an azide group, separated by a flexible

polyethylene glycol (PEG) spacer. The aminoxy group reacts specifically with carbonyl groups

(aldehydes and ketones) to form stable oxime linkages.[1][2] The azide moiety enables

covalent ligation to alkyne-containing molecules or surfaces via copper-catalyzed azide-alkyne

cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly

known as "click chemistry".[3][4][5] The PEG3 spacer enhances solubility, reduces steric

hindrance, and minimizes non-specific binding.[2][6]

This dual functionality makes Aminoxyacetamide-PEG3-azide a powerful tool for a variety of

applications, including the development of antibody-drug conjugates (ADCs), protein

modification, and the immobilization of biomolecules onto surfaces for biosensors and other

diagnostic assays.[6][7]

Chemical Properties and Reaction Mechanisms
Aminoxy-Carbonyl Reaction (Oxime Ligation):
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The aminoxyacetamide group reacts with aldehydes or ketones on a target biomolecule or

surface to form a stable oxime bond. This reaction is highly selective and can be performed

under mild, aqueous conditions, making it suitable for sensitive biological molecules.[1][8] The

reaction is most efficient at a slightly acidic to neutral pH (pH 4.5-7.0).[9][10] Aniline can be

used as a catalyst to increase the reaction rate.[9][11]

Azide-Alkyne Cycloaddition (Click Chemistry):

The azide group provides a bioorthogonal handle for reaction with an alkyne. This can be

achieved through two primary methods:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and

regioselective reaction requires a copper(I) catalyst, which is typically generated in situ from

a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[12][13][14]

Ligands such as THPTA can be used to stabilize the copper(I) catalyst and protect the

biomolecule from oxidative damage.[15] This method is well-suited for in vitro applications.

[16]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction utilizes a strained

cyclooctyne (e.g., DBCO or BCN) that reacts with the azide without the need for a cytotoxic

copper catalyst.[5][17][18] This makes SPAAC ideal for applications involving living cells or

other sensitive biological systems.[5]

Core Applications
Immobilization of Biomolecules: Covalently attach proteins, peptides, or other biomolecules

to aldehyde- or ketone-functionalized surfaces (e.g., beads, microplates, biosensors).

Antibody-Drug Conjugate (ADC) Development: Link a cytotoxic drug to an antibody that has

been engineered to contain a carbonyl group.

Protein Labeling: Introduce a fluorescent dye, biotin, or other reporter molecule to a protein

containing a carbonyl group.

Surface Modification: Functionalize surfaces with biomolecules for cell culture, diagnostics,

and other applications.

Methodological & Application
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Quantitative Data Summary
The following tables provide representative data for the immobilization of a model protein (e.g.,

a 150 kDa IgG antibody) onto a functionalized surface using Aminoxyacetamide-PEG3-azide.

Note: This data is illustrative and actual results will vary depending on the specific biomolecule,

surface, and reaction conditions.

Table 1: Immobilization Efficiency via Oxime Ligation

Biomolecul
e

Surface
Functionali
zation

Reaction
pH

Aniline
Catalyst

Incubation
Time
(hours)

Immobilizati
on
Efficiency
(%)

IgG Antibody

Aldehyde-

activated

Agarose

Beads

5.5 10 mM 4 ~85

IgG Antibody

Aldehyde-

activated

Agarose

Beads

7.0 None 12 ~70

Peptide (2

kDa)

Ketone-

coated

Microplate

6.0 10 mM 2 >90

Table 2: Surface Conjugation Efficiency via Click Chemistry (CuAAC)
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Surface
Functionali
zation

Biomolecul
e (with
Azide)

Copper (II)
Sulfate

Sodium
Ascorbate

Incubation
Time
(hours)

Conjugatio
n Yield (%)

Alkyne-

modified

Glass Slide

Azide-PEG3-

Aminoxy-IgG
1 mM 5 mM 1 >95

Alkyne-

coated Gold

Nanoparticles

Azide-PEG3-

Aminoxy-

Peptide

0.5 mM 2.5 mM 2 ~90

Table 3: Surface Conjugation Efficiency via Click Chemistry (SPAAC)

Surface
Functionalizati
on

Biomolecule
(with Azide)

Incubation
Temperature
(°C)

Incubation
Time (hours)

Conjugation
Yield (%)

DBCO-activated

Magnetic Beads

Azide-PEG3-

Aminoxy-IgG
25 2 >90

BCN-coated

Quantum Dots

Azide-PEG3-

Aminoxy-Peptide
37 1 ~85

Experimental Protocols
Protocol 1: Generation of Aldehyde/Ketone Groups on a
Biomolecule
This protocol describes the generation of aldehyde groups on a glycoprotein (e.g., an antibody)

through mild periodate oxidation of cis-diols in the carbohydrate moieties.

Materials:

Glycoprotein (e.g., IgG antibody)

Sodium meta-periodate (NaIO₄)

Methodological & Application
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Reaction Buffer: 100 mM Sodium Acetate, pH 5.5

Desalting column or dialysis cassette

Procedure:

Prepare a solution of the glycoprotein at a concentration of 1-10 mg/mL in the Reaction

Buffer.

Prepare a fresh solution of 20 mM sodium meta-periodate in the Reaction Buffer.

Add the sodium meta-periodate solution to the glycoprotein solution to a final concentration

of 1-10 mM.

Incubate the reaction mixture for 15-30 minutes at room temperature in the dark.

Quench the reaction by adding glycerol to a final concentration of 15 mM and incubate for 5

minutes.

Remove the excess periodate and byproducts by passing the solution through a desalting

column or by dialysis against a suitable buffer (e.g., PBS, pH 7.4).

Protocol 2: Immobilization of a Biomolecule to an
Alkyne-Functionalized Surface via CuAAC
This protocol describes the two-step immobilization of a glycoprotein to an alkyne-

functionalized surface.

Step A: Reaction of Aldehyde-Modified Biomolecule with Aminoxyacetamide-PEG3-azide

Materials:

Aldehyde-modified glycoprotein (from Protocol 1)

Aminoxyacetamide-PEG3-azide

Conjugation Buffer: 100 mM MES, 150 mM NaCl, pH 6.0

Methodological & Application
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Aniline (optional, as a catalyst)

DMSO (for dissolving the linker)

Procedure:

Dissolve the aldehyde-modified glycoprotein in the Conjugation Buffer to a final

concentration of 1-5 mg/mL.

Prepare a 10 mM stock solution of Aminoxyacetamide-PEG3-azide in DMSO.

Add a 10- to 50-fold molar excess of the Aminoxyacetamide-PEG3-azide stock solution to

the glycoprotein solution. The final DMSO concentration should be below 10% to avoid

protein denaturation.

If using a catalyst, add aniline to a final concentration of 10 mM.

Incubate the reaction for 2-4 hours at room temperature with gentle mixing.

Remove the excess linker and byproducts using a desalting column or dialysis, exchanging

the buffer to a neutral pH buffer (e.g., PBS, pH 7.4).

Step B: Click Chemistry Reaction with Alkyne-Functionalized Surface

Materials:

Azide-functionalized glycoprotein (from Step A)

Alkyne-functionalized surface (e.g., beads, slide)

Click Chemistry Buffer: 100 mM Phosphate Buffer, pH 7.4

Copper (II) Sulfate (CuSO₄) solution (100 mM in water)

Sodium Ascorbate solution (1 M in water, freshly prepared)

THPTA ligand (optional, 100 mM in water)

Procedure:
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Incubate the alkyne-functionalized surface with a blocking buffer (e.g., 1% BSA in PBS) for

30 minutes to prevent non-specific binding, followed by washing with the Click Chemistry

Buffer.

Prepare a solution of the azide-functionalized glycoprotein in the Click Chemistry Buffer.

Prepare the catalyst premix. In a separate tube, mix the Copper (II) Sulfate solution and, if

used, the THPTA ligand.

Add the azide-functionalized glycoprotein solution to the alkyne-functionalized surface.

Add the catalyst premix to the reaction mixture to a final copper concentration of 0.1-1 mM.

Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution to a final

concentration of 1-5 mM.

Incubate the reaction for 1-2 hours at room temperature with gentle agitation.

Wash the surface extensively with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove

unreacted biomolecules and catalyst components.

Protocol 3: Immobilization of a Biomolecule to a DBCO-
Functionalized Surface via SPAAC
This protocol details the immobilization of a glycoprotein to a DBCO-functionalized surface in a

copper-free manner.

Step A: Preparation of Azide-Functionalized Biomolecule

Follow Step A from Protocol 2 to prepare the azide-functionalized glycoprotein.

Step B: SPAAC Reaction with DBCO-Functionalized Surface

Materials:

Azide-functionalized glycoprotein (from Step A)

DBCO-functionalized surface (e.g., magnetic beads)

Methodological & Application
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Reaction Buffer: PBS, pH 7.4

Procedure:

Wash the DBCO-functionalized surface with the Reaction Buffer to remove any

preservatives.

Resuspend the surface in the Reaction Buffer.

Add the azide-functionalized glycoprotein to the surface suspension.

Incubate the reaction for 1-4 hours at room temperature or 37°C with gentle mixing.

Wash the surface thoroughly with a suitable wash buffer to remove any non-covalently

bound protein.

Visualizations

Step 1: Biomolecule Modification Step 2: Linker Conjugation

Step 3: Immobilization

Biomolecule
(e.g., Glycoprotein) NaIO₄ Oxidation Aldehyde-modified

Biomolecule
Aminoxyacetamide-

PEG3-azide

Oxime Ligation
(pH 4.5-7.0) Azide-functionalized

Biomolecule

Alkyne-functionalized
Surface

CuAAC
(Cu(I), Ascorbate)

DBCO-functionalized
Surface

SPAAC
(Copper-free)

Immobilized Biomolecule
(CuAAC)

Immobilized Biomolecule
(SPAAC)

Click to download full resolution via product page

Caption: Experimental workflow for biomolecule immobilization.
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Oxime Ligation Click Chemistry

Biomolecule-Aldehyde
(R-CHO)

Stable Oxime Bond
(R-CH=N-O-R')

Aminoxy Linker
(H₂N-O-R')

Linker-Azide
(R-N₃)

Stable Triazole Linkage

Surface-Alkyne Cu(I) or Strain

Click to download full resolution via product page

Caption: Key reaction mechanisms for immobilization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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